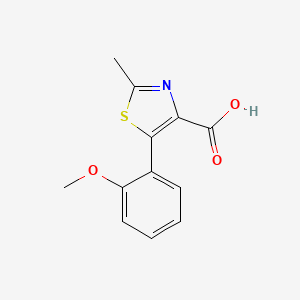
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene is an organic compound with a complex structure that includes a nitro group, a methylsulfonyl group, and a propyn-1-yloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene typically involves multiple steps. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the methylsulfonyl and propyn-1-yloxy groups. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific methods and conditions can vary depending on the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The methylsulfonyl group can be reduced to a thiol group.
Substitution: The propyn-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the propyn-1-yloxy group can result in various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene exerts its effects depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl and propyn-1-yloxy groups can interact with various enzymes or receptors. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interactions.
Propiedades
Fórmula molecular |
C10H9NO5S |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
4-methylsulfonyl-2-nitro-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H9NO5S/c1-3-6-16-10-5-4-8(17(2,14)15)7-9(10)11(12)13/h1,4-5,7H,6H2,2H3 |
Clave InChI |
MBZPEZKEYIILCR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)OCC#C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B13923354.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)



![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)

![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)

![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)




